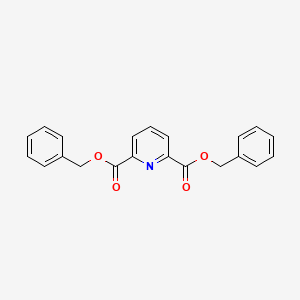

Dibenzylpyridine-2,6-dicarboxylate

Description

Pyridine-2,6-dicarboxylate derivatives are synthesized via esterification of pyridine-2,6-dicarboxylic acid (PDC), where the carboxyl groups are substituted with alkyl, aryl, or glycol-based esters. These compounds serve as versatile intermediates in polymer chemistry, coordination complexes, chemosensors, and enzyme inhibitors . Structural variations in the ester groups significantly influence physical properties (e.g., melting point, viscosity) and functional applications, as demonstrated below.

Properties

Molecular Formula |

C21H17NO4 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

dibenzyl pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C21H17NO4/c23-20(25-14-16-8-3-1-4-9-16)18-12-7-13-19(22-18)21(24)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |

InChI Key |

PPOSRNIJDUKFEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzylpyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzylpyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions

Major Products Formed

Oxidation: Pyridine-2,6-dicarboxylic acid.

Reduction: Dibenzylpyridine-2,6-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

Dibenzylpyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, metal complexes of this compound have shown potential in generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells . The pathways involved include the activation of caspase enzymes and the regulation of apoptotic proteins such as p53 and Bcl-2 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Pyridine-2,6-Dicarboxylate Esters

Physical Properties

- Melting Points : Dimethyl esters exhibit higher melting points (~121°C) due to symmetry and crystallinity , whereas glycol-based polymers (e.g., polymer 5) lack defined melting points but show lower viscosity .

- Viscosity : Polymers derived from bulky diols (e.g., 2,2-dimethyl-1,3-propane) exhibit higher viscosity, while diethylene glycol analogs are more flexible .

Chemical Reactivity

- Coordination Chemistry : Substituents like iodine (4-iodopyridine-2,6-dicarboxylate) enable tridentate ligand behavior, forming discrete Co(II) complexes with halogen bonding .

- Enzyme Inhibition : Dimethyl esters serve as precursors for hydrazide-based chemosensors (e.g., P3) and inhibit enzymes like Mycobacterium tuberculosis DHDPS (24–84% inhibition) .

Hypothetical Analysis: Dibenzylpyridine-2,6-Dicarboxylate

- Enhanced Hydrophobicity : Benzyl groups would reduce water solubility compared to methyl/ethyl esters.

- Steric Effects : Bulky benzyl esters may hinder coordination in MOFs or polymerization kinetics.

- Thermal Stability : Aromatic rings could increase thermal degradation resistance, similar to halogenated analogs .

Biological Activity

Dibenzylpyridine-2,6-dicarboxylate (DBPDC) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of DBPDC based on available research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

DBPDC is derived from pyridine-2,6-dicarboxylic acid, with two benzyl groups attached to the nitrogen atom. Its molecular formula is , and it exhibits properties characteristic of both pyridine derivatives and carboxylic acids. The presence of the dicarboxylate moiety enhances its solubility in polar solvents, making it suitable for various biological assays.

Research indicates that DBPDC may exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : DBPDC has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For example, it acts as an inhibitor of histone lysine demethylases, which are crucial for epigenetic regulation in cancer cells .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models .

- Interaction with DNA : Preliminary studies suggest that DBPDC may interact with nucleic acids, potentially stabilizing or destabilizing specific DNA structures such as G-quadruplexes. This interaction could have implications for cancer therapy by targeting tumor cell proliferation .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Histone lysine demethylase inhibition | |

| Antioxidant | Free radical scavenging | |

| DNA Interaction | Stabilization of G-quadruplex structures |

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that DBPDC can induce apoptosis through the activation of caspase pathways. For instance, a study demonstrated that treatment with DBPDC resulted in significant cell death in breast cancer cells by promoting oxidative stress and disrupting mitochondrial function .

- Neuroprotective Effects : Another study explored the neuroprotective effects of DBPDC in models of neurodegeneration. The results indicated that DBPDC administration reduced neuronal cell death and inflammation markers in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.